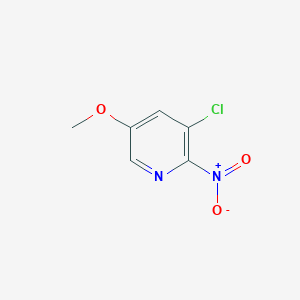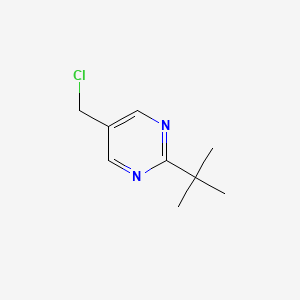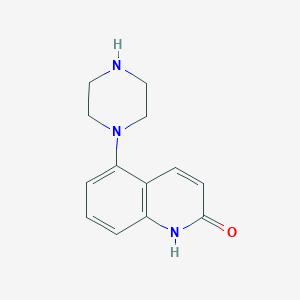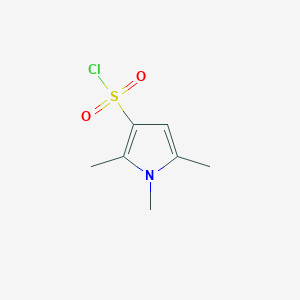
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClNO2S. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a sulfonyl chloride group attached to a pyrrole ring, which is further substituted with three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride can be synthesized through several chemical reactions. One common method involves the reaction of 1,2,5-trimethylpyrrole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Sulfinyl or Thiol Derivatives: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a pyrazole ring instead of a pyrrole ring.
1,2,5-Trimethylpyrrole: Lacks the sulfonyl chloride group but shares the same pyrrole ring structure.
2,3,5-Trimethyl-1H-pyrrole: Another trimethyl-substituted pyrrole compound.
Uniqueness
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
499770-93-3 |
|---|---|
Fórmula molecular |
C7H10ClNO2S |
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
1,2,5-trimethylpyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO2S/c1-5-4-7(12(8,10)11)6(2)9(5)3/h4H,1-3H3 |
Clave InChI |
ZRISXCFNGPAEPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

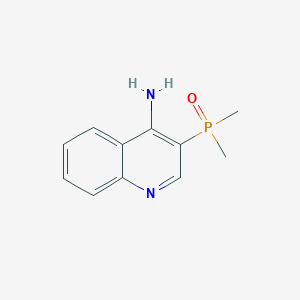
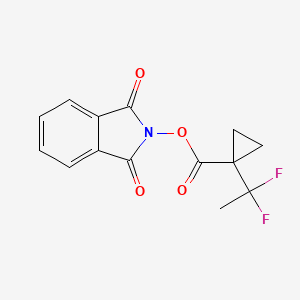



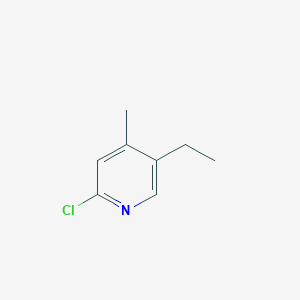
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)

